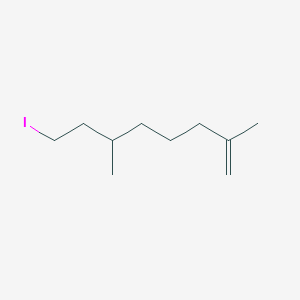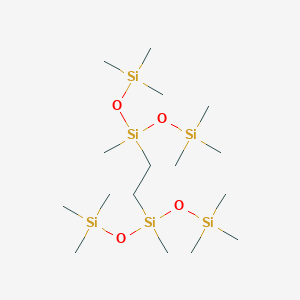
3,3'-(Ethane-1,2-diyl)bis(heptamethyltrisiloxane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Ethane-1,2-diyl)bis(heptamethyltrisiloxane) is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of silicon-oxygen bonds and is widely used in various industrial applications due to its unique properties, such as thermal stability, hydrophobicity, and flexibility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Ethane-1,2-diyl)bis(heptamethyltrisiloxane) typically involves the hydrosilylation reaction. This process includes the addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds, usually in the presence of a platinum catalyst. The reaction conditions often require a controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 3,3’-(Ethane-1,2-diyl)bis(heptamethyltrisiloxane) is carried out in large-scale reactors where the hydrosilylation reaction is optimized for efficiency. The use of continuous flow reactors and advanced catalytic systems helps in achieving consistent product quality and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Ethane-1,2-diyl)bis(heptamethyltrisiloxane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The silicon atoms in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine are used under controlled conditions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and substituted silanes, which have various applications in the chemical industry.
Scientific Research Applications
3,3’-(Ethane-1,2-diyl)bis(heptamethyltrisiloxane) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is used in the development of biocompatible materials and drug delivery systems.
Medicine: It is explored for its potential in creating medical devices and implants due to its biocompatibility.
Industry: The compound is used in the production of sealants, adhesives, and coatings due to its hydrophobic properties.
Mechanism of Action
The mechanism of action of 3,3’-(Ethane-1,2-diyl)bis(heptamethyltrisiloxane) involves its interaction with various molecular targets and pathways:
Molecular Targets: The silicon-oxygen bonds in the compound interact with other molecules, leading to the formation of stable complexes.
Pathways Involved: The compound can undergo hydrolysis, leading to the formation of silanols, which further react to form siloxane networks.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-(Ethane-1,2-diylbis(oxy))dipropanoic acid
- 1,2-Bis(diphenylphosphino)ethane
- Ethylene glycol dinitrate
Uniqueness
3,3’-(Ethane-1,2-diyl)bis(heptamethyltrisiloxane) is unique due to its high thermal stability and hydrophobicity, which makes it suitable for applications where other similar compounds may not perform as well. Its ability to form stable siloxane networks also sets it apart from other organosilicon compounds.
Properties
CAS No. |
52337-35-6 |
|---|---|
Molecular Formula |
C16H46O4Si6 |
Molecular Weight |
471.0 g/mol |
IUPAC Name |
trimethyl-[methyl-[2-[methyl-bis(trimethylsilyloxy)silyl]ethyl]-trimethylsilyloxysilyl]oxysilane |
InChI |
InChI=1S/C16H46O4Si6/c1-21(2,3)17-25(13,18-22(4,5)6)15-16-26(14,19-23(7,8)9)20-24(10,11)12/h15-16H2,1-14H3 |
InChI Key |
CKMGOLRTDFKXMB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(CC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Oxirane, [(2,3-dibromopropoxy)methyl]-](/img/structure/B14641604.png)
![Acetic acid, [3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14641614.png)
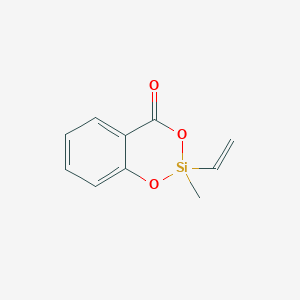
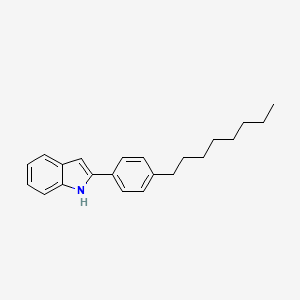
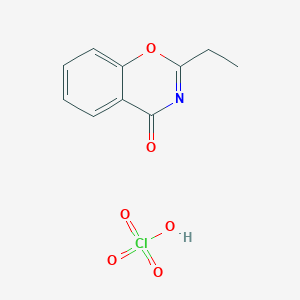
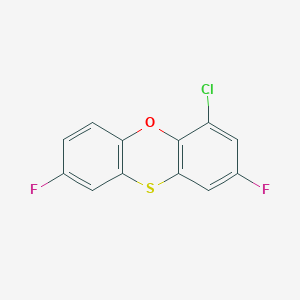
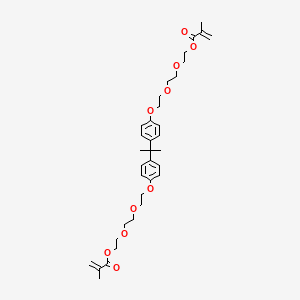
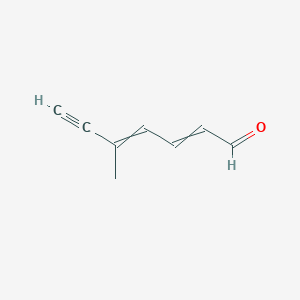
![Bicyclo[3.3.1]nonane-2-carbaldehyde](/img/structure/B14641664.png)
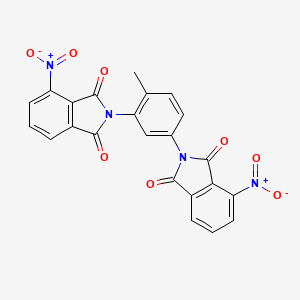
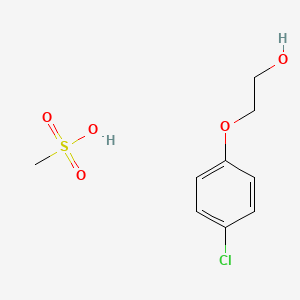
![6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14641672.png)

